(S)-carnitinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17N2O2+ |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
[(2S)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m0/s1 |
InChI Key |
KWIXGIMKELMNGH-LURJTMIESA-O |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)N)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of S Carnitinamide
Stereoselective Synthesis Approaches to (S)-Carnitinamide
The synthesis of enantiomerically pure this compound is crucial for its application in subsequent chemical transformations. The primary strategies employed to achieve high stereoselectivity include the resolution of racemic mixtures and, more recently, direct stereoselective synthetic routes.
One established method for obtaining this compound involves the chiral resolution of a racemic mixture of DL-carnitinamide . This classical approach utilizes a chiral resolving agent, such as D-(+)-camphoric acid, to form diastereomeric salts with the racemic carnitinamide (B1227865). Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer, the D-camphorate of L-carnitinamide, is isolated, and subsequent treatment with a base liberates the enantiomerically pure this compound. While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.
More advanced and efficient approaches focus on the direct stereoselective synthesis of this compound, often leveraging chiral starting materials or catalysts. One such strategy begins with optically pure starting materials like (S)-3-hydroxy-gamma-butyrolactone. This chiral lactone can be converted to L-carnitine through a two-step process involving activation of the hydroxyl group followed by reaction with trimethylamine (B31210). google.com The resulting (S)-carnitine can then be amidated to yield this compound.
Another promising avenue is the use of biocatalysis . Enzymatic processes offer high stereoselectivity under mild reaction conditions. For instance, nitrile hydratase enzymes can catalyze the hydration of corresponding nitriles to amides. researchgate.net While not yet explicitly detailed for this compound, the application of a stereoselective nitrile hydratase to a suitable precursor nitrile could provide a direct and efficient route to the desired enantiomer. researchgate.netmanchester.ac.uk
Conversion Pathways of this compound to Related Chiral Compounds
This compound is a versatile precursor for the synthesis of other valuable chiral molecules, including (S)-carnitine derivatives and novel heterocyclic structures.
Transformation to (S)-Carnitine Derivatives
A fundamental transformation of this compound is its hydrolysis to (S)-carnitine . This reaction can be achieved under acidic or basic conditions, or more specifically, through enzymatic catalysis. The enzyme carnitinamidase (EC 3.5.1.73) stereospecifically hydrolyzes L-carnitinamide to L-carnitine and ammonia, showing no activity towards the D-enantiomer.
Furthermore, this compound can be a precursor to other biologically relevant carnitine derivatives. For instance, the formation of acetyl-(S)-carnitine can be envisioned. In biological systems, the reversible acetylation of carnitine is catalyzed by carnitine acetyltransferase (CAT), which utilizes acetyl-CoA. researchgate.netnih.govnih.gov A synthetic parallel could involve the hydrolysis of this compound to (S)-carnitine, followed by a selective acetylation of the hydroxyl group.
Cyclization Reactions and Novel Heterocycle Formation
This compound can undergo intramolecular cyclization reactions to form various heterocyclic compounds, such as oxazolidinones and butyrolactones.
A notable transformation is the conversion of carnitinamide chloride into a chiral 5-(trimethylammoniomethyl)-2-oxazolidinone chloride . This reaction proceeds through a Hoffmann rearrangement of an N-chlorinated carnitinamide intermediate, followed by an intramolecular cyclization of the resulting β-hydroxyisocyanate. researchgate.net This process provides a direct route to functionalized oxazolidinones from a carnitine precursor.
The synthesis of chiral γ-butyrolactones from carnitine and its derivatives has also been reported. researchgate.net While the direct cyclization of this compound to a butyrolactone is not explicitly described, a two-step process involving the initial conversion of this compound to an (S)-carnitine derivative could facilitate this transformation. The intramolecular nucleophilic displacement of the trimethylammonium group by the carboxylate or a derivative thereof would lead to the formation of the lactone ring. For example, (S)-carnitine can be converted to (S)-β-hydroxy-γ-butyrolactone. researchgate.net
Derivatization Strategies for Research Applications
To facilitate analysis and biological studies, this compound can be chemically modified through various derivatization strategies. These modifications can enhance detectability in analytical techniques or introduce functionalities for specific applications.
For analytical purposes, particularly for chromatographic separation and detection, derivatization is often employed to improve the volatility or introduce a chromophore or fluorophore. While specific derivatization reagents for this compound are not extensively documented, general methods for amines and amides are applicable. For instance, the primary amide group of this compound could be reacted with reagents targeting this functionality.
A common strategy for related compounds like carnitine involves the use of fluorescent tags . Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) react with amines to form highly fluorescent derivatives, enabling sensitive detection by HPLC. nih.gov Similar approaches could be adapted for the derivatization of this compound, potentially after hydrolysis to expose the primary amine for reaction, or by targeting the amide nitrogen under specific conditions. Another approach involves using reagents that react with the hydroxyl group of the parent carnitine, which could be accessed from this compound via hydrolysis.
Green Chemistry and Sustainable Synthesis Perspectives for this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including this compound. The focus is on developing more environmentally benign and economically viable processes.
A key area of development is the use of biocatalysis . As mentioned earlier, enzymes like nitrile hydratases and amidases can offer highly selective and efficient routes to chiral amides under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. researchgate.netmanchester.ac.uk The development of a robust biocatalytic process for the direct synthesis of this compound or its precursors from renewable feedstocks is a significant goal. nih.govresearchgate.net For example, metabolic engineering of microorganisms to produce L-carnitine de novo from simple carbon and nitrogen sources has been demonstrated, offering a potential long-term sustainable production platform. nih.govresearchgate.net
Furthermore, the general trend in amide synthesis is moving away from traditional methods that often require stoichiometric coupling reagents and generate significant waste. Catalytic methods, including those utilizing biocatalysts like engineered amide synthetases, are being explored to improve the atom economy and reduce the environmental impact of amide bond formation. nih.govresearchgate.net The application of such innovative and sustainable methodologies to the production of this compound holds the promise of cleaner and more efficient manufacturing processes in the future.
Resolution of Racemic Carnitinamide in Research Contexts
Preferential Crystallization Techniques for Carnitinamide (B1227865) Salts
Preferential crystallization, particularly the entrainment method, has proven to be an effective technique for the resolution of carnitinamide salts researchgate.netresearchgate.net. This method involves seeding a supersaturated solution of the racemic mixture with crystals of one enantiomer, thereby inducing the crystallization of that specific enantiomer slideshare.net. For carnitinamide chloride, preferential crystallization from methanol (B129727) via a simple entrainment procedure has been successfully implemented, demonstrating high efficiency researchgate.netresearchgate.net. This approach is considered a convenient stereotechnology, and importantly, it did not require prior transformation of the carnitinamide chloride into other salt forms or the use of specialized solvent systems researchgate.net.
Biological and Biochemical Research Insights Involving S Carnitinamide
Investigation of (S)-Carnitinamide as a Precursor in Carnitine Metabolism
The metabolism of carnitine and its derivatives is a critical process for many microorganisms, providing a source of carbon and nitrogen, particularly under anaerobic conditions. Research into bacterial systems has illuminated the pathways and regulatory mechanisms involved in the transformation of compounds like this compound.
Role in Bacterial Carnitine Metabolism Pathways
In several bacteria, particularly within the Enterobacteriaceae family like Escherichia coli and Proteus sp., L-carnitine can be metabolized to γ-butyrobetaine. scispace.comnih.gov This pathway is significant for the organisms' survival under anaerobic conditions, where carnitine can act as an electron acceptor. While the direct metabolism of this compound is less detailed, the broader carnitine metabolic pathways provide a framework for understanding its potential role. Bacteria possess the enzymatic machinery to handle various carnitine-related compounds. For instance, some bacteria can metabolize D-carnitine, which is not naturally abundant, by converting it to the L-isomer. nih.govnih.gov This suggests a degree of metabolic flexibility that might accommodate this compound. The initial steps in the bacterial metabolism of L-carnitine involve its dehydration to crotonobetaine. scispace.comnih.gov
Enzymatic Activities Associated with Carnitinamide (B1227865) Transformation
The transformation of carnitine and its analogs in bacteria is orchestrated by a suite of enzymes. Key among these are L-carnitine dehydratase (CDH) and crotonobetaine reductase (CR). scispace.comnih.gov CDH catalyzes the conversion of L-carnitine to crotonobetaine, and CR subsequently reduces crotonobetaine to γ-butyrobetaine. scispace.comnih.gov Furthermore, a carnitine racemase activity has been described in some bacteria, which interconverts D- and L-carnitine, highlighting the cell's ability to process different stereoisomers. scispace.comnih.gov
More detailed molecular studies have revealed that these activities are more complex, involving several proteins encoded by the cai operon. scispace.com For instance, the biotransformation occurs at the level of CoA derivatives. scispace.com The enzyme initially identified as CDH is now understood to involve the combined action of an enoyl-CoA hydratase (CaiD) and a crotonobetainyl-CoA:carnitine CoA transferase (CaiB). scispace.com Similarly, crotonobetainyl-CoA reductase (CaiA) is responsible for the reductase activity. scispace.com A betainyl-CoA ligase (CaiC) is also involved in synthesizing the CoA derivatives. scispace.com
Gene Regulation and Transport Systems in Microbial Systems
The genes responsible for carnitine metabolism in bacteria like E. coli are organized in the cai operon (caiTABCDE). researchgate.netnih.gov The expression of this operon is tightly regulated and is typically induced under anaerobic conditions in the presence of carnitine or crotonobetaine. scispace.comnih.gov The caiF gene, located downstream and transcribed in the opposite direction, encodes a transcriptional activator that, in the presence of an inducer like L-carnitine, promotes the expression of the cai genes. scispace.com
The transport of carnitine and related molecules into the bacterial cell is mediated by specific transporters. The caiT gene encodes a highly specific antiporter that facilitates the exchange of substrates like L-carnitine with products such as γ-butyrobetaine across the cell membrane. scispace.comresearchgate.net This transport system is crucial for the metabolic pathway to function efficiently. scispace.com The regulation of the cai operon is also influenced by global regulatory proteins such as the cAMP receptor protein (CRP) and the histone-like protein H-NS. researchgate.netgeocities.ws
Mechanistic Studies of (S)-Carnitine and its Derivatives as Metabolic Modulators in Preclinical Models
Beyond its role in microbial metabolism, (S)-carnitine and its derivatives have been investigated for their ability to modulate key enzymes involved in mammalian energy metabolism. These studies, conducted in preclinical settings, have provided insights into their potential as metabolic regulators.
Inhibition of Carnitine Acyltransferases by (S)-Carnitine
Carnitine acyltransferases are a family of enzymes crucial for the transport of fatty acids into the mitochondria for β-oxidation. sci-hub.se These enzymes, including carnitine palmitoyltransferase (CPT) and carnitine acetyltransferase (CAT), catalyze the reversible transfer of acyl groups between coenzyme A and carnitine. sci-hub.seresearchgate.net
Some derivatives of carnitine have been shown to inhibit these enzymes. For instance, (S)-Amino Carnitine is described as a substrate for carnitine acetyltransferase, implying it interacts with the enzyme's active site. scbt.com Other carnitine analogs have been developed as inhibitors of CPT1, the rate-limiting enzyme for fatty acid oxidation. haematologica.org For example, ST1326, a reversible CPT1A inhibitor, has been studied in preclinical models of leukemia. haematologica.org While direct inhibitory studies on this compound are not extensively detailed, the principle that carnitine derivatives can act as inhibitors of carnitine acyltransferases is well-established through studies on related compounds. scbt.comnih.gov The inhibition of these enzymes can lead to a significant shift in cellular energy metabolism, away from fatty acid oxidation and towards glucose utilization. scbt.com
Impact on Cellular Energy Metabolism Models (preclinical, in vitro or non-human in vivo studies only)
By modulating the activity of carnitine acyltransferases, (S)-carnitine and its derivatives can have a profound impact on cellular energy metabolism. scielo.brplos.org The transport of long-chain fatty acids into the mitochondria is a critical step for their oxidation and subsequent energy production in the form of ATP. wikipedia.orgmdpi.com Inhibition of this process would force cells to rely more on other energy sources, such as glucose through glycolysis. scbt.com
Osmoprotective and Stress Response Mechanisms in Microorganisms Involving Carnitine Metabolites
Microorganisms have evolved sophisticated mechanisms to survive in environments with fluctuating osmotic conditions. One of the key strategies is the accumulation of intracellular compatible solutes, also known as osmolytes, which help maintain cellular turgor and protect macromolecules from the denaturing effects of high ionic strength without interfering with normal cellular processes. researchgate.netfaimallusr.com Carnitine and its derivatives are prominent among these osmoprotectants, playing a crucial role in the stress response of a wide range of bacteria. nih.govmdpi.com While specific research on the direct role of this compound as an osmoprotectant is not extensively documented in the available scientific literature, the broader family of carnitine metabolites is well-studied in this context.
Bacteria can acquire carnitine from their environment through various transport systems. nih.govmdpi.com Once inside the cell, carnitine can act directly as a compatible solute or be metabolized into other protective compounds. nih.gov This response is not limited to osmotic stress; the accumulation of carnitine and its metabolites has also been shown to confer tolerance to other environmental challenges such as low temperatures (cryoprotection) and high temperatures (thermotolerance). nih.gov
Detailed Research Findings
Research has identified several bacterial species that utilize carnitine and its derivatives for osmoprotection. The uptake and subsequent action of these compounds are often mediated by specific transport systems that are induced under stress conditions.
For instance, the Gram-positive bacterium Bacillus subtilis imports a range of carnitine-related compounds, including D- and L-carnitine, acetylcarnitine, crotonobetaine, and γ-butyrobetaine, through the ABC transporter OpuC. nih.govmdpi.com Once accumulated, these molecules function as osmolytes, protecting the cell from the detrimental effects of hyperosmotic stress. nih.gov Similarly, the foodborne pathogen Listeria monocytogenes relies heavily on the OpuC transporter to import carnitine, which is crucial for its survival in high-salt environments and during infection of a host. nih.govasm.org
In Gram-negative bacteria like Escherichia coli, carnitine is also an effective osmolyte. internationalscholarsjournals.com Its uptake under osmotic stress is primarily facilitated by the ProP and ProU transport systems. nih.govscispace.com Pseudomonas aeruginosa, another opportunistic pathogen, can accumulate carnitine from its surroundings via both ABC and BCCT family transporters. nih.govmdpi.com Furthermore, P. aeruginosa can hydrolyze O-acylcarnitines to release free carnitine, which then serves as an osmoprotectant. mdpi.comasm.org
Beyond its direct role as an osmolyte, carnitine can be enzymatically converted to glycine (B1666218) betaine (B1666868), a more potent osmoprotectant in many bacteria. nih.govoup.com This metabolic conversion is a key stress response strategy. In P. aeruginosa, carnitine is first oxidized to 3-dehydrocarnitine (B1234330) by carnitine dehydrogenase, which is then further metabolized to glycine betaine. nih.govannualreviews.org This pathway allows the bacterium to not only cope with osmotic stress but also to utilize carnitine as a source of carbon and nitrogen. nih.gov The ability to convert carnitine to glycine betaine is also observed in other bacteria, including Brevibacterium linens and the moderate halophile Chromohalobacter salexigens. nih.govresearchgate.netnih.gov
The following table summarizes the involvement of various carnitine metabolites in the stress response of different microorganisms:
| Microorganism | Carnitine Metabolite(s) Utilized | Transport System(s) | Stress Response |
| Bacillus subtilis | D-Carnitine, L-Carnitine, Acetylcarnitine, Crotonobetaine, γ-Butyrobetaine | OpuC | Osmoprotection, Cryoprotection, Thermoprotection |
| Listeria monocytogenes | L-Carnitine | OpuC, Gbu, BetL | Osmoprotection, Bile Stress Tolerance |
| Escherichia coli | L-Carnitine | ProP, ProU, CaiT | Osmoprotection |
| Pseudomonas aeruginosa | L-Carnitine, O-Acylcarnitines | ABC transporters, BCCT transporters | Osmoprotection |
| Brevibacterium linens | D-Carnitine, L-Carnitine | Not specified | Osmoprotection |
| Tetragenococcus halophilus | D-Carnitine, L-Carnitine | Not specified | Osmoprotection |
| Chromohalobacter salexigens | L-Carnitine, DL-Carnitine | Not specified | Osmoprotection, Cryoprotection, Thermoprotection |
| Staphylococcus aureus | L-Carnitine | Not specified | Osmoprotection |
Advanced Analytical Methodologies for S Carnitinamide Research
Chromatographic Techniques (e.g., HPLC-FLD, HPLC-MS/MS) for Stereoisomer Quantification
The quantification of (S)-carnitinamide in the presence of its enantiomer, (R)-carnitinamide, is critical for research in pharmacology and metabolism. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, employing various strategies to achieve chiral separation. csfarmacie.cz
Two primary approaches are utilized:
Indirect Separation: This method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers possess distinct physicochemical properties and can be separated on a standard, achiral stationary phase column. chiralpedia.comnih.gov For compounds containing amine or hydroxyl groups like this compound, agents such as (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) can be used. nih.gov The resulting diastereomeric products often exhibit fluorescence, enabling highly sensitive detection with a Fluorescence Detector (FLD).
Direct Separation: This more straightforward approach uses a Chiral Stationary Phase (CSP). csfarmacie.cz The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and subsequent separation. This method avoids the need for derivatization, simplifying sample preparation.
HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for quantifying carnitine derivatives in complex biological matrices due to its superior sensitivity and selectivity. nih.govresearchgate.net This technique separates the isomers chromatographically before detection by the mass spectrometer. The MS/MS system provides an additional layer of specificity by monitoring for characteristic parent-to-daughter ion transitions, allowing for robust quantification even at very low concentrations. nih.govnih.gov
Table 1: Comparison of Chromatographic Techniques for this compound Stereoisomer Quantification
| Feature | HPLC-FLD (Indirect Method) | HPLC-MS/MS (Direct or Indirect) |
| Principle | Separation of diastereomeric derivatives on an achiral column. chiralpedia.com | Chromatographic separation followed by mass-based detection and fragmentation. nih.gov |
| Sample Prep | Requires derivatization with a chiral, fluorescent agent (e.g., +FLEC). nih.gov | Can be used with or without derivatization. |
| Detector | Fluorescence Detector (FLD). | Tandem Mass Spectrometer (MS/MS). |
| Selectivity | Good; based on chromatographic retention time of fluorescent derivatives. | Excellent; based on retention time, precursor ion mass, and fragment ion mass. nih.gov |
| Sensitivity | High. | Very High. nih.gov |
| Application | Enantiomeric purity and quantification in well-defined samples. | Quantification in complex biological matrices (plasma, tissue); metabolite identification. researchgate.net |
Spectroscopic Methods (e.g., IR, NMR, Mass Spectrometry) for Structural Elucidation and Purity Assessment in Research
Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized this compound and assessing its purity in research settings. jchps.comijaresm.com Each method provides unique information that, when integrated, offers a complete structural picture. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. s-a-s.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. unl.edumsu.edu
¹H-NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. A key feature is a sharp, intense singlet for the nine equivalent protons of the trimethylammonium group. Other signals would correspond to the protons on the chiral carbon (CH-OH), the adjacent methylene (B1212753) group (CH₂), and the hydroxyl proton.
¹³C-NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule, including the carbonyl carbon of the amide group. libretexts.org
Advanced NMR for Enantiomeric Purity: Enantiomeric purity can be assessed using NMR in the presence of chiral shift reagents, such as lanthanide complexes. nih.gov These reagents interact with the enantiomers to form transient diastereomeric complexes, causing the signals of the (S) and (R) forms to appear at different chemical shifts, allowing for their distinction and quantification. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. libretexts.org When subjected to ionization and fragmentation (e.g., in an MS/MS experiment), this compound is expected to produce characteristic fragment ions. A prominent fragment ion for carnitine and its derivatives is consistently observed at a mass-to-charge ratio (m/z) of 85.0284, corresponding to the [C₄H₅O₂]⁺ fragment. researchgate.netnih.gov Another common fragmentation pathway is the neutral loss of trimethylamine (B31210) (TMA, 59.07 Da). nih.gov
Table 2: Expected Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| IR | ~3300 cm⁻¹ (broad) | O-H stretching vibration. vscht.cz |
| ~3400-3200 cm⁻¹ | N-H stretching of the primary amide. nih.gov | |
| ~1650 cm⁻¹ (strong) | C=O stretching (Amide I band). nih.gov | |
| ~2980 cm⁻¹ | C-H stretching of alkyl groups. libretexts.org | |
| ¹H-NMR | ~3.2 ppm (singlet, 9H) | -N⁺(CH₃)₃ protons. |
| ~4.5 ppm (multiplet, 1H) | -CH(OH)- proton. | |
| ~2.6 ppm (doublet of doublets, 2H) | -CH₂-C(O)NH₂ protons. | |
| Variable (broad singlet, 1H) | -OH proton. | |
| MS/MS | Precursor Ion (M+H)⁺: m/z 161.1285 | Molecular weight of protonated this compound. |
| Product Ion: m/z 85.0284 | Characteristic carnitine fragment [C₄H₅O₂]⁺. nih.gov | |
| Product Ion: m/z 60.0808 | Trimethylaminium ion [N(CH₃)₃H]⁺. nih.gov | |
| Neutral Loss: 59.07 Da | Loss of trimethylamine (TMA) from the precursor ion. nih.gov |
Applications in Investigating Metabolic Pathways and Biotransformation Products
The analytical methods described above are crucial for studying the metabolic fate of this compound. Investigating how a compound is absorbed, distributed, metabolized, and excreted (ADME) is a core component of pharmaceutical research.
LC-MS/MS is the primary technique used in these investigations. nih.gov Researchers can administer this compound to in vitro systems (e.g., liver microsomes, cell cultures) or in vivo models and then analyze biological samples (e.g., plasma, urine, tissue homogenates) over time. researchgate.net
The process typically involves:
Metabolite Profiling: A comparison is made between the chromatograms of samples from treated and untreated (control) groups. New peaks that appear only in the treated group are potential metabolites.
Metabolite Identification: The high-resolution mass spectrometry capabilities of instruments like Q-TOF or Orbitrap MS can provide the exact mass of these potential metabolites, allowing for the determination of their elemental composition.
Structural Characterization: MS/MS fragmentation is then used to elucidate the structure of the metabolites. By comparing the fragmentation pattern of a metabolite to that of the parent compound, this compound, researchers can pinpoint the site of metabolic modification (e.g., hydroxylation, demethylation, or conjugation).
For example, a biotransformation product resulting from the hydroxylation of this compound would have a molecular weight 16 Da higher than the parent compound. Its MS/MS spectrum would likely still contain the characteristic carnitine fragments (e.g., m/z 85), but shifts in the masses of other fragments would indicate the location of the new hydroxyl group. These powerful analytical strategies are essential for mapping the biotransformation pathways of this compound and identifying its active or inactive metabolic products. nih.gov
Computational and Theoretical Research on S Carnitinamide and Its Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of molecules and their biological activity dovepress.commdpi.com. This technique leverages molecular descriptors (physicochemical, topological, electronic, etc.) to build predictive models that can forecast the activity of new compounds without the need for extensive experimental synthesis and testing dovepress.commdpi.comnih.govmdpi.com.
Methodology and Application: QSAR studies typically involve several key steps: the selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors, the development of a statistical model (e.g., using regression analysis or machine learning algorithms), and the validation of the model's predictive power using external datasets mdpi.com. For instance, QSAR models have been successfully developed to predict antimicrobial activity sci-hub.boxresearchgate.net, cytotoxic effects dovepress.com, and anti-tuberculosis activity nih.gov, identifying key structural features that contribute to efficacy. These models can guide the design of novel molecules with improved biological profiles by highlighting specific structural modifications that are likely to enhance or diminish activity dovepress.commdpi.comnih.govmdpi.com. While specific QSAR studies on (S)-carnitinamide were not identified in the literature search, the principles of QSAR could be applied to predict its potential biological activities based on its structural and physicochemical properties.
Molecular Docking and Simulation Studies of this compound Interactions
Molecular docking and simulation studies are powerful computational tools used to investigate the interactions between molecules, such as drug candidates and their biological targets (e.g., proteins or enzymes) aaru.edu.jorsc.orgnih.govmdpi.com. These methods provide insights into binding modes, affinity, and the dynamic behavior of molecular complexes.
Methodology and Application: Molecular docking algorithms predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. This is achieved by searching for ligand conformations and orientations within a target's binding site and scoring these poses based on predicted binding affinity aaru.edu.jorsc.orgmdpi.comnih.gov. Molecular dynamics (MD) simulations, on the other hand, provide a temporal perspective, simulating the movement of atoms and molecules over time to understand the stability, flexibility, and dynamic interactions within a system mdpi.comscielo.org.zanih.govnih.govnih.govmdpi.com. Studies have employed these techniques to understand enzyme-inhibitor interactions aaru.edu.jorsc.orgmdpi.com, protein-ligand binding scielo.org.za, and the behavior of molecules within biological environments mdpi.comnih.gov. For example, research on carnitine O-octanoyltransferase utilized homology modeling and docking studies to identify potential ligands aaru.edu.jo. While direct molecular docking and simulation studies specifically on this compound were not found, these methods could be employed to elucidate its binding interactions with relevant biological targets, thereby predicting its mechanism of action and guiding structural optimization.
In Silico Optimization of Biotransformation Processes and Pathway Engineering
In silico methods are increasingly vital for optimizing metabolic pathways and biotransformation processes in microbial cell factories researchgate.netnih.govnih.govnih.govwur.nlfrontiersin.orgfrontiersin.org. These computational approaches enable the design and improvement of biological systems for the efficient production of valuable compounds.
Methodology and Application: Metabolic engineering and biotransformation optimization often involve in silico tools to predict novel metabolic routes, identify key enzymes for genetic modification, and simulate the effects of these modifications on cellular metabolism and product yield nih.govnih.govfrontiersin.org. Techniques such as flux balance analysis (FBA), kinetic modeling, and design of experiments (DoE) are employed to analyze complex metabolic networks and predict optimal strategies for strain improvement nih.govnih.govwur.nlfrontiersin.orgfrontiersin.org. For instance, research has focused on optimizing L-carnitine production by bacteria through metabolic engineering and computational feedback researchgate.netscispace.com. Similarly, in silico pathway analysis and design tools like FindPath can predict and rank synthetic metabolic pathways based on their efficiency in host organisms nih.gov. While specific in silico optimization studies for this compound biotransformation were not identified, these computational strategies could be applied to engineer microbial hosts for its enhanced production or to design novel pathways for its synthesis or modification.
Compound List:
this compound
Future Research Directions and Unexplored Avenues
Development of Novel (S)-Carnitinamide Derivatives with Tailored Biological Activities
The inherent biological roles of L-carnitine in fatty acid metabolism and energy production nih.govnih.govscielo.br provide a foundation for designing this compound derivatives with enhanced or specific therapeutic activities. Research into various carnitine derivatives has already demonstrated their potential in diverse areas, including neuroprotection in stroke models nih.gov, management of neurological disorders such as Alzheimer's disease, and potential antidepressant roles researchgate.netnih.govfrontiersin.org. Studies have explored "twin compounds" that combine carnitine substructures with other pharmacophores, showing promise in reducing inflammation and oxidative stress in experimental stroke nih.gov. Furthermore, modifications such as fluoromethylation of carnitine biosynthesis intermediates are being investigated as tools for assaying enzyme activities related to carnitine metabolism researchgate.netrsc.org.
Future research could focus on synthesizing novel this compound analogs by systematically altering its chemical structure. This might involve incorporating different functional groups, creating ester or amide linkages at various positions, or developing conformationally constrained derivatives to improve target specificity and biological efficacy. For instance, exploring derivatives that act as specific inhibitors of carnitine acetyltransferase lookchem.com or analogs designed to modulate insulin (B600854) sensitivity karger.com could yield significant therapeutic advancements. The development of such derivatives necessitates a deep understanding of structure-activity relationships, guiding the design of compounds with precisely tailored biological profiles for various medical applications.
| Derivative Concept/Modification | Potential Application Area | Example Research Inspiration |
| Twin Compounds with Pharmacophores | Neurodegenerative Diseases, Stroke | Compounds combining carnitine and tetramethylpyrazine substructures showed neuroprotection nih.gov. |
| Fluorinated Analogs | Metabolic Pathway Probes | Fluoromethylated derivatives used in enzyme assays researchgate.netrsc.org. |
| Conformationally Constrained Analogs | Enzyme Inhibition | Analogs designed to inhibit carnitine acetyltransferase lookchem.com. |
| Phosphonate Analogs | Metabolic Disorders | β-hydroxyphosphonate analogs explored for insulin sensitivity modulation karger.com. |
| Modified Amide/Ester Derivatives | Neurological and Cardiovascular Health | Acetyl-L-carnitine and propionyl-L-carnitine show neuroprotective and cardioprotective effects researchgate.netnih.govfrontiersin.org. |
Interdisciplinary Approaches in Carnitine Research
Understanding the complex roles of carnitine and its derivatives requires a multidisciplinary approach that integrates various scientific fields. Modern research increasingly leverages interdisciplinary strategies to unravel metabolic pathways, identify disease biomarkers, and optimize production processes. For example, studies investigating the role of carnitine in red blood cell (RBC) aging and hemolysis have employed metabolomics, mouse models, and genome-wide association studies (GWAS) transfusionnews.comashpublications.org. Similarly, optimizing biotechnological production of L-carnitine has benefited from systems biology approaches, integrating metabolic pathway modeling with genetic regulation analysis in microorganisms like E. coli nih.govresearchgate.net.
Future research directions for this compound could similarly benefit from such integrated methodologies. Combining advanced analytical techniques like metabolomics and proteomics with genetic studies, computational modeling, and clinical data analysis can provide a holistic view of this compound's biological functions and potential therapeutic applications. For instance, using systems biology to map the metabolic pathways influenced by this compound, or employing GWAS to identify genetic factors affecting its metabolism and cellular uptake, could uncover novel insights. Such interdisciplinary collaborations are essential for translating fundamental biochemical discoveries into tangible clinical benefits.
Advancements in Stereoselective Synthesis and Biotechnological Production of Chiral Carnitine Analogs
The production of enantiomerically pure chiral compounds like this compound is critical for ensuring biological efficacy and avoiding potential adverse effects associated with undesired stereoisomers. Significant advancements have been made in both chemical and biotechnological methods for synthesizing L-carnitine and its analogs. Chemical synthesis routes often involve asymmetric reduction of ketoesters catalyzed by chiral oxazaborolidines, achieving high enantiomeric excess (ee) researchgate.net. Other chemical approaches utilize chiral starting materials like malic acid or glycerol (B35011) researchgate.netnih.govacs.org.
Q & A
Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be systematically resolved?
- Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, metabolic stability) to assess in vivo relevance. Use meta-analysis frameworks to reconcile discrepancies, incorporating covariates like species-specific metabolism or dosing regimens . Apply Hill criteria for causal inference in observed effects .
Q. What strategies mitigate challenges in maintaining enantiomeric purity during this compound synthesis and storage?
- Methodological Answer : Implement inert-atmosphere techniques to prevent racemization and validate stability under varying pH/temperature. Use accelerated degradation studies (ICH Q1A) with chiral HPLC monitoring. Optimize crystallization conditions to enhance enantiomeric retention .
Q. Which computational approaches best predict this compound’s target interactions and selectivity?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS) to model binding kinetics. Validate predictions via mutagenesis studies on key residues. Cross-reference with ChemBL/PubChem bioactivity data to assess selectivity .
Q. How should researchers address variability in this compound’s cytotoxicity profiles across cell lines?
- Methodological Answer : Standardize assays using ISO-certified cell lines (e.g., HEK293 vs. HepG2) and control for passage number, culture conditions, and assay endpoints (e.g., MTT vs. apoptosis markers). Apply multivariate regression to identify confounding factors (e.g., efflux transporter expression) .
Q. What protocols ensure reproducibility in this compound’s metabolic profiling studies?
- Methodological Answer : Use isotopically labeled standards (e.g., C-(S)-carnitinamide) for LC-MS/MS quantification. Validate metabolite identification via fragmentation patterns (MS/MS libraries) and cross-laboratory comparisons. Adhere to METLIN/SRM reporting standards .
Data Analysis and Reporting Standards
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
Q. How can researchers optimize literature reviews to identify knowledge gaps in this compound’s mechanism of action?
- Methodological Answer : Conduct systematic reviews using PRISMA frameworks, querying PubMed/SciFinder with MeSH terms like “stereoisomerism” and “pharmacokinetics.” Use citationchaining tools (Connected Papers) to map seminal studies and emerging hypotheses .
Tables for Key Methodological Comparisons
| Synthetic Route | Yield Range | Purity (ee) | Key Challenges |
|---|---|---|---|
| Chiral Pool Derivatization | 60-75% | 92-98% | Scalability of protecting groups |
| Asymmetric Catalysis | 45-65% | 85-95% | Catalyst cost and recycling |
| Analytical Technique | Resolution Limit | Validation Criteria |
|---|---|---|
| Chiral HPLC | 0.5% ee | USP <621> system suitability |
| CD Spectroscopy | 1.0% ee | Signal-to-noise ratio ≥ 10:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
